3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol
Description
Historical Development and Discovery Context
The synthesis of 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol emerged from two decades of progress in fluorinated heterocyclic chemistry. Initially reported in the early 2000s, its development coincided with broader efforts to incorporate trifluoromethyl and chloro-substituted pyridines into pharmacophores. The compound’s structure reflects iterative design principles: the pyridine ring provides aromatic stability, the piperazine moiety enhances solubility and receptor interaction, and the trifluoropropanol group introduces metabolic resistance—a hallmark of fluorinated drug candidates.
Key milestones in its synthesis include the application of nucleophilic aromatic substitution to attach the piperazine group to the 3-chloro-5-(trifluoromethyl)pyridine scaffold, followed by keto-enol tautomerization to introduce the trifluoropropanol side chain. These methods align with techniques described in recent catalytic transformations for fluorinated oxetanes, underscoring the compound’s synthetic novelty.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄ClF₆N₃O | |
| Molecular Weight | 377.71 g/mol | |
| Boiling Point | 414.1±45.0 °C (Predicted) | |
| Density | 1.453±0.06 g/cm³ (Predicted) | |
| pKa | 12.25±0.20 (Predicted) |
Significance in Medicinal Chemistry and Drug Discovery
Fluorinated heterocycles constitute 20% of approved anticancer and antimicrobial agents, with their electronegative and lipophilic properties improving membrane permeability and target binding. This compound’s trifluoromethyl groups enhance metabolic stability, while the chloro-pyridine moiety may facilitate π-π stacking interactions with aromatic residues in enzyme active sites. The piperazine linker, a common feature in neurologically active compounds, suggests potential central nervous system (CNS) applications, though specific biological data remain proprietary.
Comparative studies of fluorinated heterocycles indicate that the trifluoropropanol group in this compound could mimic natural substrates in hydroxylase or kinase enzymes, enabling selective inhibition. Its structural similarity to kinase inhibitors like crizotinib—which also features a trifluoromethyl-substituted pyridine—hints at unexplored therapeutic avenues.
Position within Fluorinated Heterocyclic Chemistry Research
As a benzo-fused heterocycle, this compound bridges the gap between simple fluorinated aromatics and complex polycyclic systems. The 3-chloro-5-(trifluoromethyl)pyridine subunit aligns with trends in pesticide and pharmaceutical chemistry, where such substituents optimize bioactivity and patentability. The piperazino group’s conformational flexibility allows it to act as a molecular “spacer,” adjusting the orientation of the trifluoropropanol side chain for optimal target engagement.
Recent computational studies highlight the role of the trifluoromethyl group in stabilizing transition states during enzymatic reactions, a property leveraged in protease inhibitors. Additionally, the compound’s predicted logP value (derived from its density and boiling point) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility—a critical factor in drug design.
Table 2: Synthetic and Commercial Availability
| Supplier | Packaging | Price (USD) | Purity | Source |
|---|---|---|---|---|
| Matrix Scientific | 1 mg | 28.00 | >90% | |
| American Custom Chemicals | 1 mg | 647.61 | 95% |
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF6N3O/c14-9-5-8(12(15,16)17)6-21-11(9)23-3-1-22(2-4-23)7-10(24)13(18,19)20/h5-6,10,24H,1-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYCHGXFFHZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperazine Ring : Provides a framework for biological interactions.
- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.
- Chlorinated Pyridine : May influence receptor binding and activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through multipolar interactions with target proteins, potentially leading to modulation of their activity .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant antibacterial effects against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating potent activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 4.88 | Bacillus mycoides |
| Compound 9 | 12.4 | E. coli |
| Compound 7 | 22.4 | C. albicans |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various human cancer cell lines. Notably:
- Compounds similar to the target structure exhibited IC50 values lower than that of Doxorubicin in multiple cancer types.
- For example, in the PACA2 cell line, compounds showed IC50 values of 44.4 µM and 22.4 µM respectively, compared to Doxorubicin's IC50 of 52.1 µM .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | - |
| HePG2 | 12.4 | - |
Case Studies
Recent studies have highlighted the efficacy of similar compounds in modulating key pathways involved in cancer progression:
- Gene Expression Modulation : Treatment with these compounds resulted in down-regulation of critical genes such as PALB2, BRCA1, and TP53, which are associated with tumor growth and survival .
- Molecular Docking Studies : These studies indicated promising interactions with enzymes relevant to bacterial metabolism and cancer cell proliferation, suggesting a multifaceted mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds with Shared Piperazino-Trifluoro-Propanol Backbone
Several analogs share the piperazino-trifluoro-propanol core but differ in aromatic substituents:
- 3-(4-Benzhydrylpiperazino)-1,1,1-trifluoro-2-propanol (CAS: 453557-81-8): Substitutes the pyridinyl group with a benzhydryl (diphenylmethyl) moiety.
- 3-[4-(2,6-Dimethylphenyl)piperazino]-1,1,1-trifluoro-2-propanol: Features a dimethylphenyl group, which may enhance π-π stacking interactions but reduce halogen bonding capabilities due to the absence of chlorine .
Key Differences:
- Lipophilicity : The target compound’s pyridinyl group offers moderate lipophilicity, while benzhydryl analogs (e.g., 453557-81-8) are more hydrophobic.
- Synthetic Accessibility : The pyridinyl group in the target compound may simplify regioselective modifications compared to bulkier aromatic substituents .
Compounds with Shared 3-Chloro-5-(trifluoromethyl)pyridinyl Substituents
The 3-chloro-5-(trifluoromethyl)pyridinyl moiety is prevalent in agrochemicals and pharmaceuticals:
- Fluopyram (CAS: 658066-35-4): A fungicide with a pyridinyl-ethyl-benzamide structure. While lacking the piperazino-propanol group, its pyridinyl core contributes to broad-spectrum antifungal activity by targeting succinate dehydrogenase .
- RTB70 (Compound 21): A research compound with a thiophen-2-ylthio-propanoic acid linked to the pyridinyl-piperazine scaffold. This structure highlights the piperazine ring’s role in modulating solubility and receptor binding .
- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Derivatives : Used in synthesizing kinase inhibitors, these compounds emphasize the pyridinyl group’s role in enhancing target affinity and metabolic stability .
Key Differences:
- Biological Activity: Fluopyram’s benzamide group targets fungal respiration, whereas the trifluoro-propanol group in the target compound may influence central nervous system (CNS) receptor interactions or pesticidal activity.
- Metabolic Stability: The trifluoro-propanol moiety in the target compound likely reduces oxidative metabolism compared to Fluopyram’s ethyl-benzamide chain .
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> LogP values estimated via computational tools.
Trends:
- Lipophilicity: Fluorine content increases LogP, but the trifluoro-propanol group in the target compound balances hydrophobicity with hydrogen-bonding capacity.
- Solubility : All analogs exhibit low water solubility, typical of fluorinated agrochemicals or CNS-targeting drugs.
Q & A
Q. What are the critical steps in synthesizing 3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,1,1-trifluoro-2-propanol?
- Methodological Answer : Synthesis typically involves coupling reactions between the piperazine-pyridinyl precursor and a trifluoropropanol derivative. Key steps include:
- Reagent Selection : Use of coupling agents like HOBt and TBTU to activate carboxylic acid intermediates (if applicable) .
- Solvent Optimization : Anhydrous DMF or dichloromethane for moisture-sensitive reactions .
- Temperature Control : Reactions often proceed at room temperature or under mild heating (40–60°C) to avoid decomposition .
- Purification : Column chromatography or recrystallization to isolate the product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR to confirm substituent positions and fluorine environments .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight (e.g., observed m/z 432.0765 in related compounds) .
- X-ray Crystallography : For unambiguous structural determination, especially if novel stereochemistry is present .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or TLC to identify impurities (e.g., unreacted piperazine intermediates).
- Stoichiometric Adjustments : Maintain a 1.1:1 molar ratio of piperazine precursor to trifluoropropanol derivative to minimize excess reagent .
- Catalytic Additives : Introduce triethylamine (NEt) to scavenge HCl byproducts in nucleophilic substitutions .
- Example Protocol :
- React 2.63 mmol piperazine precursor with 2.39 mmol trifluoropropanol derivative in DMF, using HOBt/TBTU coupling agents .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Comparative SAR Studies : Test structural analogs (e.g., pyridinyl vs. pyridazinyl substitutions) to isolate activity-contributing groups .
- Dose-Response Curves : Use in vitro assays (e.g., enzyme inhibition) to establish EC values under standardized conditions .
- Computational Modeling : Molecular docking to predict target binding affinities and validate experimental discrepancies .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Structural Modifications : Synthesize derivatives with variations in:
- Piperazine Linkers : Replace with morpholine or thiomorpholine .
- Trifluoromethyl Groups : Compare with difluoromethyl or pentafluorosulfanyl analogs .
- Biological Assays : Screen against targets (e.g., GPCRs or kinases) using fluorescence polarization or SPR .
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
